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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the therapeutic efficacy of the endogenous peptide Angiotensin-(1-7)

and the orally active, nonpeptide mimic, AVE-0991. This analysis is supported by experimental

data to inform preclinical and clinical research decisions.

Angiotensin-(1-7) is a heptapeptide with a well-established role in the renin-angiotensin system

(RAS), where it often counteracts the effects of angiotensin II, promoting vasodilation, and

exerting anti-inflammatory and anti-proliferative effects. These therapeutic benefits are primarily

mediated through the Mas receptor. However, the clinical utility of native Angiotensin-(1-7) is

limited by its short half-life and poor oral bioavailability. This has led to the development of

synthetic, nonpeptide mimics like AVE-0991, which aim to replicate the beneficial effects of

Angiotensin-(1-7) with improved pharmacokinetic properties.

Mechanism of Action and Signaling Pathways
Both Angiotensin-(1-7) and AVE-0991 exert their primary effects through the activation of the

Mas receptor, a G-protein coupled receptor. This activation triggers a cascade of downstream

signaling events that contribute to their cardiovascular and cellular protective effects. A key

pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to the

production of nitric oxide (NO), a potent vasodilator.

Below is a diagram illustrating the principal signaling pathway for both compounds.
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Caption: Signaling pathway of Angiotensin-(1-7) and AVE-0991.
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Comparative Efficacy Data
Experimental data from in vitro and in vivo studies highlight both similarities and differences in

the efficacy of Angiotensin-(1-7) and AVE-0991.

In Vitro Endothelial Function
A direct comparison of the effects of Angiotensin-(1-7) and AVE-0991 on bovine aortic

endothelial cells (BAECs) reveals that while both stimulate nitric oxide (NO) production, AVE-

0991 demonstrates a more sustained release.

Parameter Angiotensin-(1-7) AVE-0991 Reference

Receptor Binding

(IC50)
220 ± 280 nmol/L 21 ± 35 nmol/L [1]

Peak NO Release (10

µmol/L)
270 ± 25 nmol/L 295 ± 20 nmol/L [1]

Total NO Release
~5-fold lower than

AVE-0991

~5-fold higher than

Ang-(1-7)
[1]

Peak Superoxide

(O₂⁻) Release (10

µmol/L)

20 ± 4 nmol/L 18 ± 2 nmol/L [1]

AVE-0991 exhibits a nearly 10-fold higher affinity for the Angiotensin-(1-7) binding site on

BAEC membranes.[1] While both compounds induce similar peak concentrations of NO, the

total amount of NO released is significantly greater with AVE-0991.[1]

In Vivo Cardiovascular and Anti-inflammatory Effects
Preclinical studies in animal models have demonstrated the therapeutic potential of both

Angiotensin-(1-7) and AVE-0991 in various disease models.
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Experimental
Model

Compound Key Findings Reference

Myocardial Infarction

(Rat)
AVE-0991

Attenuated post-

ischemic heart failure.
[2]

Chronic Asthma

(Mouse)
AVE-0991

Prevented airway and

pulmonary vascular

remodeling.

[3]

Hypertension (Rat) Angiotensin-(1-7)

Attenuated

hypertension in

exercise-trained rats.

[4]

Atherosclerosis

(apoE-knockout mice)
AVE-0991

Inhibited

atherogenesis.
[5]

AVE-0991 has been shown to mimic the beneficial cardiovascular effects of Angiotensin-(1-7),

including cardioprotective actions in hypertensive and normotensive rats.[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols used to assess the efficacy of these

compounds.

Radioligand Binding Assay
This protocol is used to determine the binding affinity of Angiotensin-(1-7) and AVE-0991 to the

Mas receptor on bovine aortic endothelial cell (BAEC) membranes.
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Caption: Workflow for Radioligand Binding Assay.
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Detailed Steps:

Membrane Preparation: Bovine aortic endothelial cells (BAECs) are cultured to confluence.

The cells are then scraped, homogenized in a buffered solution, and centrifuged to isolate

the cell membranes.

Binding Reaction: The isolated membranes are incubated with a fixed concentration of

radiolabeled [125I]-Ang-(1-7).

Competition: Increasing concentrations of unlabeled Angiotensin-(1-7) or AVE-0991 are

added to compete for binding to the receptor.

Separation and Measurement: The reaction is terminated by rapid filtration to separate the

membrane-bound radioligand from the free radioligand. The radioactivity of the filters is then

measured using a gamma counter.

Data Analysis: The data is used to generate competition curves and calculate the IC50

values, which represent the concentration of the unlabeled ligand required to inhibit 50% of

the specific binding of the radioligand.

Nitric Oxide and Superoxide Measurement in Endothelial
Cells
This protocol directly measures the release of NO and superoxide (O₂⁻) from BAECs upon

stimulation with Angiotensin-(1-7) or AVE-0991 using electrochemical nanosensors.

Detailed Steps:

Cell Culture: Primary cultures of BAECs are grown to confluence in 6-well plates.

Nanosensor Placement: Selective electrochemical nanosensors for NO and O₂⁻ are

positioned on the surface of the endothelial cells.

Stimulation: Angiotensin-(1-7) or AVE-0991 is added to the cell culture medium.

Real-time Measurement: The release of NO and O₂⁻ is measured directly and

simultaneously in real-time.
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Data Analysis: The peak concentrations and total amount of NO and O₂⁻ released are

quantified.

Conclusion
The available data suggests that AVE-0991 is a potent, orally active mimic of Angiotensin-(1-7).

It demonstrates a higher binding affinity to the Mas receptor and elicits a more sustained

release of nitric oxide from endothelial cells compared to the native peptide. Preclinical studies

have consistently shown that AVE-0991 replicates the beneficial cardiovascular and anti-

inflammatory effects of Angiotensin-(1-7) in various disease models. These findings support the

further investigation of AVE-0991 and similar nonpeptide mimics as potential therapeutic agents

for cardiovascular and inflammatory diseases, offering a promising alternative to the native

Angiotensin-(1-7) peptide with improved pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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